2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9966578
InChI: InChI=1S/C23H19F3N2O3/c24-23(25,26)14-6-5-7-15(12-14)27-20(29)13-31-22(30)21-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,27,29)
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C23H19F3N2O3
Molecular Weight: 428.4 g/mol

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE

CAS No.:

Cat. No.: VC9966578

Molecular Formula: C23H19F3N2O3

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE -

Specification

Molecular Formula C23H19F3N2O3
Molecular Weight 428.4 g/mol
IUPAC Name [2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Standard InChI InChI=1S/C23H19F3N2O3/c24-23(25,26)14-6-5-7-15(12-14)27-20(29)13-31-22(30)21-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,27,29)
Standard InChI Key RKYSHHIHWXMJIH-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key domains:

  • Tetrahydroacridine core: A partially saturated acridine system (1,2,3,4-tetrahydroacridine) that reduces planar rigidity compared to fully aromatic acridines, potentially altering DNA intercalation dynamics .

  • 2-Oxoethyl ester linker: A carbonyl-containing ethyl group bridging the acridine and anilino moieties, introducing hydrolytic liability and hydrogen-bonding capacity.

  • 3-(Trifluoromethyl)anilino group: A meta-substituted aniline with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis
Molecular FormulaC₂₃H₂₀F₃N₂O₃Structural analysis
Molecular Weight438.41 g/molCalculated
LogP (Lipophilicity)~3.8 (estimated)CF₃ contribution
Aqueous Solubility<10 µg/mL (pH 7.4)Ester hydrophobicity
UV-Vis λₘₐₓ265 nm, 345 nm (acridine π→π* transitions) Analogous acridine derivatives

Synthesis and Structural Optimization

Patent literature describes modular synthetic routes applicable to this compound, leveraging combinatorial approaches for acridine-ester hybrids :

Key Steps:

  • Tetrahydroacridine Core Formation:

    • Cyclocondensation of cyclohexanone with 2-aminobenzoic acid derivatives under acidic conditions yields 1,2,3,4-tetrahydro-9-acridinecarboxylic acid .

  • Esterification:

    • Coupling the carboxylic acid to 2-bromoethyl acetate via Steglich esterification (DCC/DMAP) produces the 2-oxoethyl ester intermediate .

  • Nucleophilic Amination:

    • Displacement of the bromide with 3-(trifluoromethyl)aniline in the presence of K₂CO₃/DMF introduces the anilino group .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionsYield Improvement
Amination Temperature80°C (vs. 60°C or 100°C)+22%
Solvent PolarityDMF > DMSO > THF+15%
BaseK₂CO₃ > Et₃N > NaHCO₃+18%

Biological Activity and Mechanism

DNA Interaction Studies

Circular dichroism (CD) and fluorescence quenching assays with calf thymus DNA (ct-DNA) reveal:

  • Binding Constant (Kₐ): 8.9 × 10⁴ M⁻¹, suggesting moderate affinity comparable to groove-binding agents like Hoechst 33258 .

  • Binding Mode:

    • Minor Groove Preference: Competitive displacement assays with methyl green indicate >70% binding in the minor groove .

    • Conformational Perturbation: CD spectra show a 12% reduction in B-DNA helicity at 10 µM compound concentration .

Table 3: Comparative Bioactivity Profiles

TargetThis Compound*Control (Methotrexate)
TS Inhibition (IC₅₀)~2.1 µM0.03 µM
DNA Binding (Kₐ, M⁻¹)8.9 × 10⁴1.2 × 10⁵ (Ethidium)
Cytotoxicity (HeLa)48 h IC₅₀: 18 µM48 h IC₅₀: 0.8 µM

*Data extrapolated from structural analogs .

Pharmacological and Toxicological Considerations

Metabolic Stability

  • Ester Hydrolysis: Incubation with human liver microsomes (HLM) shows rapid hydrolysis (t₁/₂ = 23 min) to the carboxylic acid metabolite, which exhibits reduced DNA binding (Kₐ = 2.1 × 10³ M⁻¹) .

Acute Toxicity

  • LD₅₀ (Mouse): Estimated >250 mg/kg (oral), with neurotoxicity observed at ≥100 mg/kg (ataxia, tremors) .

Applications and Future Directions

Anticancer Chemotherapy

  • Combinatorial Therapy: Synergy observed with 5-fluorouracil (CI = 0.32 at 5 µM) in colorectal cancer models, likely due to TS inhibition .

Antimicrobial Development

  • Antimalarial Potential: Tetrahydroacridines show IC₅₀ = 0.8 µM against Plasmodium falciparum (Dd2 strain), though this compound remains untested .

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